PF-2771

CENP-E inhibition mitotic kinesin ATPase activity

PF-2771 is a potent and selective CENP-E inhibitor (IC50 16.1 nM) with no cross-activity against Eg5/KSP, chromokinesin, or MCAK at 10 µM. It demonstrates selective cytotoxicity in basal-like breast cancer cells (EC50 <0.1 µM) with >50-fold tumor selectivity over normal epithelial cells, and causes tumor regression at 100 mg/kg i.p. in AA1077 xenograft models. Essential for unambiguous CENP-E target attribution in mitosis research.

Molecular Formula C29H36ClN5O4
Molecular Weight 554.09
CAS No. 2070009-55-9
Cat. No. B2525819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-2771
CAS2070009-55-9
Molecular FormulaC29H36ClN5O4
Molecular Weight554.09
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)C3=CN(C(=N3)C(=O)C)C)CNC(=O)CN(C)C)Cl
InChIInChI=1S/C29H36ClN5O4/c1-18(2)39-26-12-11-22(14-24(26)30)29(38)32-23(15-31-27(37)17-34(4)5)13-20-7-9-21(10-8-20)25-16-35(6)28(33-25)19(3)36/h7-12,14,16,18,23H,13,15,17H2,1-6H3,(H,31,37)(H,32,38)/t23-/m0/s1
InChIKeyVHBJNUOZEQTSNN-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PF-2771 (CAS 2070009-55-9) for Centromere Protein E Inhibition: A Selective Kinesin Motor Antagonist for Oncology Research


PF-2771 (CAS 2070009-55-9) is a small-molecule inhibitor of the mitotic kinesin centromere-associated protein E (CENP-E) [1]. CENP-E is a kinesin-7 family motor protein that functions exclusively during cell division, aligning chromosomes at the metaphase plate prior to anaphase [1]. By inhibiting CENP-E motor activity, PF-2771 disrupts proper chromosome congression and mitotic progression, leading to selective cytotoxicity in certain cancer cell types . The compound has been characterized as a potent and selective CENP-E antagonist with an IC50 of 16.1 nM in microtubule-stimulated ATPase assays, and it exhibits no significant activity against related kinesins or a broad panel of protein kinases at concentrations up to 10 μM .

PF-2771 (CAS 2070009-55-9) Procurement Rationale: Why Generic CENP-E Inhibitors Are Not Interchangeable


While multiple small-molecule inhibitors targeting mitotic kinesins are commercially available, their selectivity and potency profiles differ markedly. CENP-E belongs to the kinesin-7 family, which is distinct from the kinesin-5 (Eg5/KSP) or kinesin-13 (MCAK) motors [1]. Inhibitors developed against one kinesin family typically exhibit negligible activity against others, rendering them unsuitable as functional substitutes in experimental workflows [2]. Even within the CENP-E inhibitor class, compounds vary significantly in their enzymatic potency, off-target selectivity, and cellular activity profiles. Substituting one CENP-E inhibitor for another without verification can introduce uncontrolled variables that compromise reproducibility in mitosis research, cancer cell biology studies, and preclinical oncology models. The quantitative evidence below delineates the specific performance characteristics that distinguish PF-2771 from its closest analogs and in-class alternatives, thereby enabling informed procurement decisions.

PF-2771 (CAS 2070009-55-9) Quantitative Differentiation: Potency, Selectivity, and Tumor Cell Cytotoxicity Evidence Guide


PF-2771 vs. Syntelin: 10-Fold Superior CENP-E Enzymatic Potency

PF-2771 inhibits CENP-E motor activity with an IC50 of 16.1 nM, representing approximately a 10-fold improvement in potency compared to Syntelin (IC50 = 160 nM), a structurally distinct CENP-E inhibitor [1]. Both compounds were evaluated in microtubule-stimulated CENP-E ATPase assays, providing a direct enzymatic comparison.

CENP-E inhibition mitotic kinesin ATPase activity enzymatic potency

PF-2771 vs. GSK923295: Enhanced Kinesin Selectivity Profile

PF-2771 demonstrates complete selectivity for CENP-E over closely related kinesin family members, exhibiting 0% inhibition of Eg5/KSP, chromokinesin, and MCAK at both 1 μM and 10 μM concentrations . Additionally, PF-2771 shows minimal activity against a broad panel of 74 protein kinases (all <23% inhibition at 1 μM, <40% at 10 μM) . While GSK923295 is also a selective CENP-E inhibitor, comparative kinesin panel data for GSK923295 is not uniformly reported, and its selectivity profile is primarily characterized as allosteric inhibition with a Ki of 3.2 nM [1].

kinase selectivity kinesin panel off-target profiling CENP-E specificity

PF-2771 vs. Monastrol: Functional Relevance in CENP-E-Dependent Cancer Models

PF-2771 exhibits selective cytotoxicity toward basal-like breast cancer tumor cells with an EC50 of <0.1 μM, while sparing normal and premalignant breast cell lines (EC50 >5 μM), representing a >50-fold selectivity window [1]. In contrast, Monastrol is an Eg5 (kinesin-5) inhibitor with an IC50 of 14 μM, and its activity is not relevant to CENP-E-dependent models [2].

breast cancer basal-like subtype cytotoxicity tumor selectivity

PF-2771 In Vivo Efficacy: Tumor Regression in Mammary Xenograft Models

PF-2771 administered at 100 mg/kg daily via intraperitoneal injection potently inhibits CENP-E motor function in vivo and causes tumor regression in SCID mice bearing AA1077 mammary tumors . This in vivo efficacy benchmark provides a critical reference point for preclinical studies, whereas alternative CENP-E inhibitors may require different dosing regimens or exhibit distinct pharmacokinetic profiles (e.g., GSK923295 at 125 mg/kg shows antitumor activity in Colo205 xenografts) [1].

in vivo pharmacology xenograft tumor regression preclinical oncology

PF-2771 (CAS 2070009-55-9) Recommended Research and Procurement Scenarios Based on Quantitative Evidence


CENP-E Target Engagement Studies Requiring High Potency and Minimal Off-Target Kinesin Activity

PF-2771's 16.1 nM IC50 against CENP-E and its complete lack of inhibition (0%) against Eg5/KSP, chromokinesin, and MCAK at concentrations up to 10 μM make it the preferred tool compound for experiments where unambiguous CENP-E target attribution is essential . The broad kinase selectivity profile (<23% inhibition of 74 kinases at 1 μM) further supports its use in mechanistic studies .

Basal-Like Breast Cancer and Triple-Negative Breast Cancer (TNBC) Preclinical Models

PF-2771 has been validated in a panel of breast cell lines, demonstrating selective cytotoxicity against basal-like tumor cells (EC50 <0.1 μM) with >50-fold selectivity over normal breast epithelial cells (EC50 >5 μM) [1]. This tumor-selective window supports its application in preclinical oncology studies focused on CENP-E dependency in aggressive breast cancer subtypes .

In Vivo CENP-E Inhibition and Mammary Tumor Xenograft Studies

PF-2771 has established in vivo activity, with daily intraperitoneal dosing at 100 mg/kg resulting in tumor regression in the AA1077 mammary tumor xenograft model in SCID mice . Researchers planning in vivo pharmacology studies can leverage this validated dosing regimen and efficacy benchmark as a starting point for their own experimental designs.

Mitotic Arrest and Chromosome Congression Phenotypic Assays

At 100 nM, PF-2771 induces a clear chromosomal congression defect in MDA-MB-468 cells, a phenotypic hallmark of CENP-E inhibition . This well-characterized cellular phenotype provides a robust positive control for high-content imaging screens, immunofluorescence-based mitotic index assays, and other phenotypic profiling workflows in mitosis research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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